molecular formula C18H12N4O4S B2836461 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 862808-59-1

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2836461
CAS No.: 862808-59-1
M. Wt: 380.38
InChI Key: MLNFFARDIJWXBR-UHFFFAOYSA-N
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Description

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a unique combination of benzodioxin, oxadiazole, and benzothiazole moieties

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex heterocyclic systems.

Biology

Biologically, N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide has shown potential as an enzyme inhibitor. It is being investigated for its ability to inhibit enzymes involved in various diseases, including cancer and bacterial infections.

Medicine

In medicine, this compound is being explored for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the synthesis of other complex organic molecules.

Mechanism of Action

Target of Action

The primary targets of this compound are cholinesterases and lipoxygenase enzymes . Cholinesterases are key enzymes involved in the regulation of the neurotransmitter acetylcholine, playing a crucial role in neural signal transmission. Lipoxygenases are involved in the metabolism of arachidonic acid, a key player in inflammatory responses.

Mode of Action

This compound acts as an inhibitor of its target enzymes . By binding to these enzymes, it prevents them from catalyzing their respective reactions, thereby modulating the biochemical pathways they are involved in.

Biochemical Pathways

The inhibition of cholinesterases prevents the breakdown of acetylcholine, leading to an increase in its concentration. This can affect various physiological processes, including muscle function, heart rate, and cognition. The inhibition of lipoxygenases, on the other hand, can disrupt the production of leukotrienes, molecules that mediate inflammatory responses .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on its target enzymes. By inhibiting cholinesterases, it can potentially modulate neural signaling, while its inhibition of lipoxygenases can affect inflammatory responses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH can affect the compound’s solubility and stability, while factors like temperature can influence its rate of absorption and metabolism. Additionally, the presence of other substances, such as food or other drugs, can also impact its pharmacokinetics .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any new compound, thorough testing would be required to determine its toxicity and potential side effects .

Future Directions

Future research could involve further exploration of the compound’s biological activity, as well as optimization of its physical and chemical properties for potential therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps:

    Formation of the Benzodioxin Moiety: The synthesis begins with the preparation of 2,3-dihydro-1,4-benzodioxin. This can be achieved through the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.

    Oxadiazole Ring Formation: The next step involves the formation of the 1,3,4-oxadiazole ring. This can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling with Benzothiazole: The final step is the coupling of the oxadiazole intermediate with a benzothiazole derivative. This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: This compound shares the benzodioxin moiety but differs in the rest of its structure.

    1,3,4-Oxadiazole Derivatives: Compounds containing the oxadiazole ring but with different substituents.

    Benzothiazole Derivatives: Compounds with the benzothiazole ring but lacking the benzodioxin and oxadiazole moieties.

Uniqueness

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is unique due to its combination of three distinct heterocyclic systems. This structural complexity gives it unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O4S/c23-16(10-1-3-12-15(8-10)27-9-19-12)20-18-22-21-17(26-18)11-2-4-13-14(7-11)25-6-5-24-13/h1-4,7-9H,5-6H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNFFARDIJWXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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